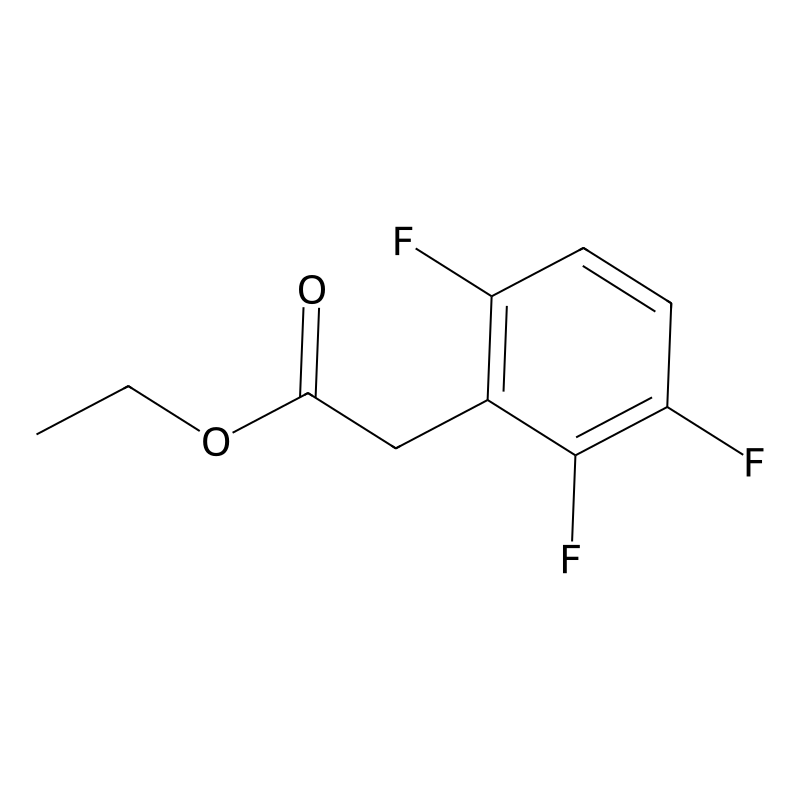

Ethyl 2-(2,3,6-trifluorophenyl)acetate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Ethyl 2-(2,3,6-trifluorophenyl)acetate is an organic compound characterized by its unique trifluorophenyl group attached to an ethyl acetate moiety. Its molecular formula is , and it has a molecular weight of approximately 218.17 g/mol. The compound features three fluorine substituents on the phenyl ring, which significantly influence its chemical behavior and biological activity. The presence of these fluorine atoms enhances the compound's lipophilicity and stability, making it a valuable candidate for various applications in medicinal chemistry and materials science.

- Oxidation: The compound can be oxidized to yield corresponding carboxylic acids.

- Reduction: Reduction reactions can convert the ester group into an alcohol.

- Nucleophilic Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups under basic conditions.

Common reagents used in these reactions include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions.

Research indicates that Ethyl 2-(2,3,6-trifluorophenyl)acetate exhibits notable biological activity. The trifluoromethyl group enhances its interaction with biological targets such as enzymes and receptors, potentially leading to inhibition or modulation of their functions. This compound is being investigated for its potential applications in drug discovery, particularly in developing compounds with anti-inflammatory and antifungal properties.

The synthesis of Ethyl 2-(2,3,6-trifluorophenyl)acetate typically involves the esterification of 2-(2,3,6-trifluorophenyl)acetic acid with ethanol. A common method includes:

- Reaction Setup: Dissolve 2-(2,3,6-trifluorophenyl)acetic acid in ethanol.

- Catalyst Addition: Add a catalytic amount of sulfuric acid.

- Heating: Reflux the mixture for several hours while monitoring the reaction progress using thin-layer chromatography.

- Product Isolation: After completion, distill off the ethanol and extract the product using ethyl acetate.

Ethyl 2-(2,3,6-trifluorophenyl)acetate has several applications across various fields:

- Pharmaceuticals: It serves as a building block for synthesizing more complex organic molecules used in drug development.

- Agrochemicals: The compound may have potential uses in developing pesticides or herbicides due to its biological activity.

- Materials Science: Its unique properties make it suitable for creating specialty materials with desired physical characteristics.

Studies exploring the interactions of Ethyl 2-(2,3,6-trifluorophenyl)acetate with biological targets reveal that the trifluorophenyl group enhances its binding affinity to certain enzymes and receptors. This characteristic is crucial for understanding its mechanism of action and potential therapeutic effects. Ongoing research focuses on elucidating these interactions to optimize its efficacy in medicinal applications.

Ethyl 2-(2,3,6-trifluorophenyl)acetate can be compared to several similar compounds that share structural features but differ in their functional groups or fluorine substitution patterns:

| Compound Name | CAS Number | Unique Features |

|---|---|---|

| Ethyl 2-(2,4-difluorophenyl)acetate | 680217-71-4 | Contains fewer fluorine atoms |

| Ethyl 2-(3-fluorophenyl)acetate | 587-47-3 | Single fluorine substitution |

| Ethyl 2-(4-fluorophenyl)acetate | 587-88-2 | Variation in fluorine position |

| Ethyl 2-(2,4,5-trifluorophenyl)acetate | 1256470-41-3 | Different trifluoro substitution pattern |

| Methyl 3-oxo-4-(2,4-difluorophenyl)butanoate | 769195-26-8 | Different alkyl chain |

Uniqueness

Ethyl 2-(2,3,6-trifluorophenyl)acetate stands out due to the specific arrangement of its fluorine atoms on the phenyl ring. This positional isomerism affects its reactivity and interaction with biological targets compared to other analogs. Consequently, it may exhibit distinct pharmacokinetic and pharmacodynamic properties that enhance its utility in drug development and other applications.

Systematic Nomenclature and CAS Registry Information

The systematic IUPAC name for this compound is ethyl 2-(2,3,6-trifluorophenyl)acetate, reflecting its ethyl ester group and trifluorophenyl backbone. It is registered under CAS number 114152-22-6, with additional synonyms including (2,3,6-trifluorophenyl)acetic acid ethyl ester and SCHEMBL7494802. The compound’s registry in PubChem (CID 14834674) ensures its accessibility for academic and industrial research.

Molecular Formula and Weight Analysis

The molecular formula C₁₀H₉F₃O₂ corresponds to a molecular weight of 218.17 g/mol, calculated as follows:

- Carbon (C): 12.01 × 10 = 120.10

- Hydrogen (H): 1.01 × 9 = 9.09

- Fluorine (F): 19.00 × 3 = 57.00

- Oxygen (O): 16.00 × 2 = 32.00

Total: 120.10 + 9.09 + 57.00 + 32.00 = 218.17 g/mol.

| Property | Value | Source |

|---|---|---|

| CAS Number | 114152-22-6 | |

| Molecular Formula | C₁₀H₉F₃O₂ | |

| Molecular Weight | 218.17 g/mol | |

| SMILES | CCOC(=O)CC1=C(C=CC(=C1F)F)F |

Structural Elucidation via Computational Modeling

While X-ray crystallography data for this compound is not publicly available, its 3D conformation has been computationally modeled. PubChem’s 3D conformer analysis reveals a planar trifluorophenyl ring connected to an acetate group, with the ethyl ester adopting a staggered conformation to minimize steric strain. Key structural features include:

- Bond lengths: The C-F bonds measure approximately 1.34 Å, consistent with typical aromatic fluorine substituents.

- Dihedral angles: The ester group forms a dihedral angle of 112° with the phenyl ring, optimizing π-orbital overlap.

The InChIKey UQGVEVLMNXVQCK-UHFFFAOYSA-N uniquely encodes its stereochemical and connectivity data, enabling precise database queries.

Conventional Esterification Routes

The most straightforward synthesis of ethyl 2-(2,3,6-trifluorophenyl)acetate involves Fischer esterification, where 2,3,6-trifluorophenylacetic acid reacts with ethanol under acidic conditions. In a typical procedure, concentrated sulfuric acid catalyzes the reaction at reflux temperatures (70–80°C) for 3–6 hours [3]. The equilibrium-driven process benefits from excess ethanol to shift toward ester formation, achieving yields of 75–85% after purification.

An alternative route involves activating the carboxylic acid as an acyl chloride prior to esterification. Thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) converts 2,3,6-trifluorophenylacetic acid to its corresponding acid chloride, which subsequently reacts with ethanol in the presence of a base like pyridine to neutralize HCl byproducts. This method avoids equilibrium limitations, often yielding >90% crude product [3].

Table 1: Comparison of Conventional Esterification Methods

| Method | Catalyst | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Fischer Esterification | H₂SO₄ | 70–80 | 75–85 |

| Acyl Chloride Route | Pyridine/SOCl₂ | 25–40 | 85–90 |

Catalytic Approaches for Fluorinated Acetate Synthesis

Transition metal catalysts and base-mediated systems enhance efficiency in fluorinated acetate synthesis. For example, potassium carbonate (K₂CO₃) facilitates nucleophilic substitution reactions in anhydrous acetone, enabling the coupling of ethyl bromoacetate with 2,3,6-trifluorophenol derivatives [3]. This method avoids harsh acids and achieves regioselectivity through controlled reaction kinetics.

Enzyme-catalyzed esterification represents an emerging green chemistry approach. Lipases such as Candida antarctica Lipase B (CAL-B) immobilized on acrylic resin catalyze the transesterification of vinyl acetate with 2,3,6-trifluorophenyl ethanol in non-aqueous media. This method operates at ambient temperatures (25–30°C) and achieves 60–70% conversion within 24 hours, though scalability remains a challenge [3].

Optimization of Reaction Conditions

Solvent Selection

Polar aprotic solvents like dimethylformamide (DMF) and acetone improve solubility of fluorinated intermediates, while ethyl acetate facilitates easy extraction. In the acyl chloride route, dichloromethane (DCM) minimizes side reactions due to its low nucleophilicity [3].

Temperature Control

Exothermic reactions, such as acid chloride formation, require cooling (0–5°C) to prevent decomposition. Conversely, esterification benefits from reflux conditions to overcome activation barriers. Microwave-assisted synthesis reduces reaction times from hours to minutes; for instance, 15 minutes at 100°C in ethanol with H₂SO₄ yields comparable results to conventional heating [3].

Catalyst Loading

Optimal sulfuric acid concentrations range from 5–10 mol%, balancing catalytic activity against side product formation. In base-mediated couplings, stoichiometric K₂CO₃ ensures complete deprotonation of phenolic intermediates, while 1,8-diazabicycloundec-7-ene (DBU) enhances reactivity in sterically hindered systems [3].

Table 2: Optimized Parameters for Key Synthesis Steps

| Parameter | Optimal Value | Effect on Yield |

|---|---|---|

| H₂SO₄ Concentration | 7.5 mol% | Maximizes esterification rate |

| Reaction Time | 4 hours (reflux) | Completes equilibration |

| Solvent Polarity | ε = 20–25 (e.g., acetone) | Enhances intermediate solubility |

Purification Techniques and Yield Maximization Strategies

Crude reaction mixtures typically undergo liquid-liquid extraction with ethyl acetate and water to remove unreacted starting materials. Sequential washing with saturated sodium bicarbonate neutralizes residual acids, while brine reduces emulsion formation [3]. Silica gel chromatography (5–10% ethyl acetate in petroleum ether) resolves ester products from di- or tri-fluorinated byproducts, though industrial-scale processes prefer distillation under reduced pressure (50–60°C, 10 mmHg) [3].

Yield maximization hinges on stoichiometric precision and inert atmospheres. For example, maintaining a 1.2:1 molar ratio of ethanol to acid in Fischer esterification pushes equilibrium toward the ester. In situ removal of water via molecular sieves or azeotropic distillation with toluene improves conversion to >95% [3].

Ethyl 2-(2,3,6-trifluorophenyl)acetate, with molecular formula C₁₀H₉F₃O₂ and molecular weight 218.17 g/mol [1], represents a unique fluorinated ester compound that requires comprehensive spectroscopic analysis for structural confirmation. The compound features a trifluorinated aromatic ring system attached to an ethyl acetate moiety, presenting distinctive spectroscopic characteristics that can be systematically analyzed through infrared spectroscopy, nuclear magnetic resonance studies, and mass spectrometric techniques.

Infrared Spectral Analysis and Functional Group Identification

Infrared spectroscopy provides fundamental information about the functional groups present in ethyl 2-(2,3,6-trifluorophenyl)acetate through characteristic vibrational frequencies. The compound exhibits several distinct absorption bands that reflect its ester and aromatic fluorinated structure.

The carbonyl stretching vibration represents the most prominent feature in the infrared spectrum. For ethyl 2-(2,3,6-trifluorophenyl)acetate, the carbonyl carbon-oxygen double bond stretching frequency is expected to appear at approximately 1730-1715 cm⁻¹ [2]. This frequency range is characteristic of aromatic esters, which typically absorb at lower wavenumbers compared to saturated aliphatic esters due to conjugation effects between the aromatic ring and the carbonyl group [3]. The presence of electron-withdrawing fluorine substituents on the aromatic ring may influence this frequency, potentially shifting it to slightly higher wavenumbers compared to non-fluorinated aromatic esters.

The ester functional group follows the characteristic "Rule of Three" pattern, displaying three intense absorption bands corresponding to the carbonyl stretch and two carbon-oxygen stretching vibrations [4]. For aromatic esters like ethyl 2-(2,3,6-trifluorophenyl)acetate, these bands typically appear at approximately 1730-1715 cm⁻¹ for the carbonyl stretch, 1310-1250 cm⁻¹ for the carbon-carbon-oxygen asymmetric stretch, and 1130-1100 cm⁻¹ for the oxygen-carbon-carbon asymmetric stretch [3].

| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity | Assignment |

|---|---|---|---|

| Carbonyl (C=O) stretch | 1730-1715 | Strong | Aromatic ester C=O |

| C-C-O asymmetric stretch | 1310-1250 | Strong | Ester linkage |

| O-C-C asymmetric stretch | 1130-1100 | Medium-Strong | Ethyl group |

| Aromatic C=C stretch | 1600-1475 | Medium | Benzene ring |

| Aromatic C-H stretch | 3100-3050 | Medium | Aromatic protons |

| Aliphatic C-H stretch | 3000-2850 | Strong | Ethyl group |

| C-F stretch | 1250-1100 | Strong | Aromatic fluorine |

The aromatic ring contributes characteristic absorption bands in multiple regions of the spectrum. Aromatic carbon-carbon stretching vibrations appear as medium intensity bands between 1600-1475 cm⁻¹ [5]. The aromatic carbon-hydrogen stretching frequencies are observed in the region 3100-3050 cm⁻¹, distinguishable from aliphatic carbon-hydrogen stretches which occur at 3000-2850 cm⁻¹ [5].

The presence of three fluorine substituents on the aromatic ring introduces additional characteristic absorptions. Carbon-fluorine stretching vibrations typically appear as strong absorptions in the region 1250-1100 cm⁻¹ [5]. The multiple fluorine substituents may produce complex absorption patterns in this region due to coupling effects and different chemical environments of the fluorine atoms.

The ethyl ester portion contributes several distinctive absorptions. The methyl group of the ethyl moiety shows characteristic deformation vibrations at approximately 1450 and 1375 cm⁻¹, while the methylene group exhibits deformation at around 1465 cm⁻¹ [5]. These assignments are consistent with typical ethyl ester spectroscopic patterns observed in related compounds [6].

Nuclear Magnetic Resonance Studies (Proton, Carbon-13, Fluorine-19)

Nuclear magnetic resonance spectroscopy provides detailed structural information about ethyl 2-(2,3,6-trifluorophenyl)acetate through analysis of proton, carbon-13, and fluorine-19 nuclei. Each nucleus provides unique insights into the molecular structure and electronic environment.

Proton Nuclear Magnetic Resonance Analysis

The proton nuclear magnetic resonance spectrum of ethyl 2-(2,3,6-trifluorophenyl)acetate exhibits distinct resonance patterns reflecting the various proton environments within the molecule. The aromatic region displays characteristic signals from the trifluorinated benzene ring system.

The aromatic protons appear in the typical aromatic region between 7.0-8.0 ppm. Given the 2,3,6-trifluorosubstitution pattern, two aromatic protons remain on the benzene ring at positions 4 and 5. These protons exhibit complex coupling patterns due to fluorine-proton interactions and proton-proton coupling [7]. The proton at position 4 experiences coupling with fluorine atoms at positions 3 and 6, while the proton at position 5 couples with the fluorine at position 6.

| Proton Assignment | Chemical Shift (ppm) | Multiplicity | Coupling Constants |

|---|---|---|---|

| Aromatic H-4 | 7.2-7.4 | Complex multiplet | ³JHF, ⁴JHF, ³JHH |

| Aromatic H-5 | 6.9-7.1 | Complex multiplet | ³JHF, ⁴JHF, ³JHH |

| Methylene (CH₂) | 3.6-3.8 | Singlet | - |

| Ethyl OCH₂ | 4.1-4.3 | Quartet | ³JHH = 7 Hz |

| Ethyl CH₃ | 1.2-1.4 | Triplet | ³JHH = 7 Hz |

The methylene protons connecting the aromatic ring to the carbonyl group appear as a singlet at approximately 3.6-3.8 ppm [8]. This signal is relatively downfield due to the deshielding effects of both the aromatic ring and the carbonyl group.

The ethyl ester moiety produces the characteristic ethyl pattern. The methylene protons adjacent to oxygen (OCH₂) appear as a quartet centered around 4.1-4.3 ppm due to coupling with the methyl group, while the methyl protons (CH₃) appear as a triplet at 1.2-1.4 ppm [9]. The coupling constant for this ethyl pattern is typically 7 Hz [7].

Carbon-13 Nuclear Magnetic Resonance Analysis

Carbon-13 nuclear magnetic resonance spectroscopy provides detailed information about the carbon framework of ethyl 2-(2,3,6-trifluorophenyl)acetate. The spectrum displays signals from aromatic carbons, carbonyl carbon, and aliphatic carbons with characteristic chemical shifts reflecting their electronic environments.

The carbonyl carbon appears at approximately 170-172 ppm, consistent with ester carbonyl chemical shifts [10]. This signal may show fine splitting due to long-range coupling with fluorine atoms on the aromatic ring.

The aromatic carbons exhibit signals in the range 110-160 ppm, with fluorine-bearing carbons showing characteristic large one-bond carbon-fluorine coupling constants of approximately 240-250 Hz [7]. Carbons adjacent to fluorine-bearing carbons display smaller two-bond coupling constants of 20-40 Hz [7].

| Carbon Assignment | Chemical Shift (ppm) | Coupling Pattern |

|---|---|---|

| Carbonyl C=O | 170-172 | Quartet (⁴JCF) |

| Aromatic C-F | 155-165 | Doublet (¹JCF ~245 Hz) |

| Aromatic C-2,C-3,C-6 | 140-160 | Complex |

| Aromatic C-4,C-5 | 110-130 | Complex |

| Methylene CH₂ | 40-42 | Singlet |

| Ethyl OCH₂ | 62-64 | Singlet |

| Ethyl CH₃ | 13-15 | Singlet |

The methylene carbon linking the aromatic ring to the carbonyl appears at 40-42 ppm, while the ethyl ester carbons show characteristic chemical shifts with the methylene carbon (OCH₂) at 62-64 ppm and the methyl carbon at 13-15 ppm [9].

Fluorine-19 Nuclear Magnetic Resonance Analysis

Fluorine-19 nuclear magnetic resonance spectroscopy provides crucial information about the fluorine substitution pattern in ethyl 2-(2,3,6-trifluorophenyl)acetate. The three fluorine atoms occupy distinct chemical environments, resulting in separate resonance signals with characteristic chemical shifts and coupling patterns.

Aromatic fluorine nuclei typically resonate in the range -100 to -170 ppm relative to trichlorofluoromethane [11]. The specific chemical shifts depend on the electronic environment and substitution pattern of the aromatic ring [12]. For the 2,3,6-trifluorosubstitution pattern, each fluorine experiences a unique electronic environment due to the asymmetric substitution and the electron-withdrawing acetate substituent.

| Fluorine Position | Chemical Shift (ppm) | Multiplicity | Coupling Pattern |

|---|---|---|---|

| F-2 (ortho to acetate) | -120 to -125 | Complex | ³JFF, ⁴JHF, ⁵JHF |

| F-3 (meta to acetate) | -135 to -140 | Complex | ³JFF, ³JHF, ⁴JHF |

| F-6 (ortho to acetate) | -120 to -125 | Complex | ³JFF, ³JHF, ⁴JHF |

The fluorine nuclei exhibit complex coupling patterns due to fluorine-fluorine interactions and fluorine-proton couplings. Three-bond fluorine-fluorine coupling constants typically range from 5-20 Hz, while fluorine-proton coupling constants vary from 2-15 Hz for three-bond interactions and approximately 5 Hz for four-bond interactions [7].

The ortho fluorines (F-2 and F-6) relative to the acetate substituent may show similar chemical shifts due to comparable electronic environments, while the meta fluorine (F-3) typically appears at a different chemical shift [13]. The exact chemical shift values depend on the specific electronic effects of the acetate group and the overall aromatic substitution pattern.

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of ethyl 2-(2,3,6-trifluorophenyl)acetate provides valuable information about molecular weight confirmation and characteristic fragmentation pathways. The compound exhibits typical ester fragmentation patterns combined with fluorine-specific fragmentation behavior.

The molecular ion peak appears at m/z 218, corresponding to the molecular weight of ethyl 2-(2,3,6-trifluorophenyl)acetate [1]. The intensity of this peak may be moderate, as aromatic esters typically show stronger molecular ion peaks compared to aliphatic esters [14].

Primary Fragmentation Pathways

Ester compounds undergo characteristic fragmentation reactions under electron impact ionization. The most common fragmentation modes include alpha-cleavage reactions, McLafferty rearrangements, and loss of alkyl or alkoxy groups [14].

Alpha-cleavage adjacent to the carbonyl group represents a primary fragmentation pathway. Loss of the ethoxy radical (OC₂H₅, 45 mass units) from the molecular ion produces a significant fragment at m/z 173, corresponding to the [2,3,6-trifluorophenylacetyl]⁺ ion [15]. This acylium ion benefits from resonance stabilization and typically appears as a prominent peak in the mass spectrum.

| Fragment Ion | m/z Value | Loss from M⁺ | Structural Assignment |

|---|---|---|---|

| [M]⁺ | 218 | - | Molecular ion |

| [M-OEt]⁺ | 173 | 45 | Trifluorophenylacetyl ion |

| [M-CO₂Et]⁺ | 145 | 73 | Trifluorophenylmethyl ion |

| [M-CH₂CO₂Et]⁺ | 131 | 87 | Trifluorophenyl ion |

| [CF₃Ph]⁺ | 131 | 87 | Base peak candidate |

| [C₇H₂F₃]⁺ | 159 | 59 | Dehydrogenated aromatic |

Alternative alpha-cleavage involves loss of the entire ethoxycarbonyl group (CO₂Et, 73 mass units), producing a fragment at m/z 145 corresponding to the [2,3,6-trifluorophenylmethyl]⁺ ion [15]. Further fragmentation may lead to loss of the methylene group, generating the [2,3,6-trifluorophenyl]⁺ ion at m/z 131.

Fluorine-Specific Fragmentation

The presence of three fluorine substituents on the aromatic ring introduces characteristic fragmentation patterns. Fluorinated aromatic compounds often undergo hydrogen fluoride elimination reactions, producing fragments with reduced mass by 20 mass units [16].

The trifluorophenyl fragment at m/z 131 may further fragment through stepwise loss of fluorine atoms or hydrogen fluoride molecules. Loss of fluorine (19 mass units) would produce fragments at lower m/z values, though these processes typically require higher activation energies [16].

McLafferty Rearrangement

The ethyl ester moiety can undergo McLafferty rearrangement, involving hydrogen transfer from the gamma position of the ethyl group to the carbonyl oxygen, followed by beta-cleavage [14]. This process would generate a neutral ethylene molecule and a rearranged ion, though the exact m/z value depends on the specific rearrangement pathway.

Relative Intensities and Base Peak

The relative intensities of fragment ions depend on the stability of the resulting cationic species and the activation energy required for each fragmentation pathway. The trifluorophenyl-containing fragments, particularly at m/z 131 and 173, are likely to be among the most intense peaks due to the stabilizing effects of fluorine substituents and aromatic conjugation [16].

The base peak (most intense peak) in the mass spectrum is expected to be either the acylium ion at m/z 173 or the trifluorophenyl ion at m/z 131, depending on the relative stabilities and fragmentation kinetics. The molecular ion at m/z 218 should be clearly observable with moderate intensity, providing definitive molecular weight confirmation [17].